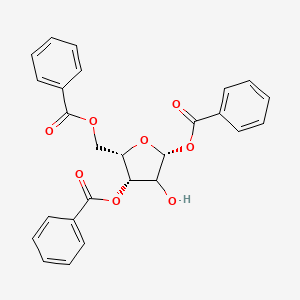

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Description

Significance in Carbohydrate Chemistry and Glycoscience

In the realms of carbohydrate chemistry and glycoscience, 1,3,5-Tri-O-benzoyl-α-D-ribofuranose plays a crucial role. chemimpex.com Carbohydrates are among the most abundant and structurally diverse biomolecules, and the selective modification of their hydroxyl groups is a central challenge. rsc.org The benzoyl groups in this compound offer robust protection, enabling chemists to perform reactions at specific sites of the ribose unit without affecting the protected hydroxyls. chemimpex.com This level of control is paramount in the synthesis of complex oligosaccharides and glycoconjugates, which are vital for understanding biological processes and for the development of new materials. rsc.org

The compound serves as a precursor for the synthesis of other protected sugars and monosaccharides, further expanding its utility in glycoscience. cymitquimica.com For instance, it has been used as a substrate in enzymatic studies to investigate the modification of carbohydrates through processes like glycosylation and methylation. biosynth.com

Fundamental Role as a Protected Ribofuranose Scaffold in Organic Synthesis

The primary application of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose lies in its function as a protected ribofuranose scaffold in organic synthesis. chemimpex.com This is particularly evident in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug development. chemimpex.com The stability and defined stereochemistry of the benzoylated ribofuranose allow for the controlled introduction of various nucleobases to form ribonucleosides. researchgate.net

The synthesis of C-nucleosides, where the nucleobase is attached to the ribose via a carbon-carbon bond, also benefits from the use of protected ribofuranose derivatives. For example, research has demonstrated the reaction of 2,3,5-tri-O-benzyl-D-ribofuranose, a related protected ribose, to form key precursors for C-nucleosides. rsc.org Furthermore, the compound is a starting material for the synthesis of more complex structures, such as the branched core of poly(ADP-ribose), a biopolymer involved in DNA repair and other cellular processes. nih.gov

Evolution of Research Themes Involving Ribofuranose Benzoate (B1203000) Esters

The use of ribofuranose benzoate esters has evolved significantly over time. Initially focused on the fundamental synthesis of nucleosides, research has expanded to include the creation of more complex and functionally diverse molecules. For example, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a closely related compound, is a key intermediate in the synthesis of a wide range of ribonucleosides, including purine (B94841) and pyrimidine (B1678525) analogues. researchgate.net

Modern research themes include the synthesis of 2'-C-branched ribonucleosides, which have shown potential as therapeutic agents. researchgate.net These syntheses often start from commercially available 1,3,5-tri-O-benzoyl-α-D-ribofuranose. researchgate.net The development of novel synthetic methodologies, such as stereocontrolled syntheses, has further enhanced the utility of these compounds. acs.org Additionally, the exploration of "click chemistry" has opened new avenues for creating nucleoside analogues where a 1,2,3-triazole ring acts as a linker between the ribofuranose and a pharmacophore, leading to new classes of biologically active molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C26H22O8 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

[(2S,3S,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21?,22+,26+/m0/s1 |

InChI Key |

HUHVPBKTTFVAQF-BVOYZHITSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@H](C([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,5 Tri O Benzoyl α D Ribofuranose

Stereoselective Synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

The controlled synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose with high stereoselectivity is paramount to its utility. The furanose form of ribose is inherently less stable than the pyranose form, and controlling the anomeric configuration at the C-1 position presents a significant challenge.

Strategic Benzoylation Approaches for Selective Hydroxyl Group Protection

The selective protection of the hydroxyl groups of D-ribose is a cornerstone for the successful synthesis of the target compound. The primary hydroxyl group at C-5 is the most reactive due to less steric hindrance, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2 and C-3. youtube.com Strategic benzoylation aims to exploit these subtle differences in reactivity.

One common strategy involves the initial conversion of D-ribose to its more stable methyl ribofuranoside. acs.org This locks the sugar in the furanose form and protects the anomeric position. Subsequently, the remaining hydroxyl groups at positions 2, 3, and 5 can be benzoylated using benzoyl chloride in a suitable base like pyridine (B92270). The selective introduction of benzoyl groups often requires careful control of reaction conditions, including temperature and stoichiometry of the reagents. For instance, selective acylation can be achieved under mildly basic conditions, which leverages the slightly higher acidity of the C-2 hydroxyl group due to its proximity to the anomeric center. youtube.com

Another approach involves the use of stannylene acetals to activate a specific hydroxyl group. This method can enhance the nucleophilicity of a particular oxygen, directing the benzoylation to the desired position. youtube.com The choice of protecting group strategy is critical, as it influences not only the regioselectivity of the benzoylation but also the stereochemical outcome of subsequent reactions. mdpi.com The use of achiral protecting groups is generally preferred to avoid the formation of diastereomeric mixtures and to simplify the analysis of products by methods such as NMR spectroscopy. researchgate.net

Optimizing Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Key parameters that are often manipulated include the choice of solvent, temperature, reaction time, and the nature of the catalyst or base used.

For the benzoylation of ribose derivatives, pyridine is a commonly used solvent and base; however, its removal after the reaction can be challenging. acs.org Alternative solvents and bases are continuously being explored to facilitate easier work-up procedures. The temperature of the reaction plays a significant role; for example, carrying out benzoylation at low temperatures (e.g., 0-10°C) can help to control the selectivity and minimize the formation of side products. acs.orgbeilstein-journals.org

The duration of the reaction is another critical factor that needs to be optimized. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction to achieve the highest yield of the desired product. sigmaaldrich.com Purification of the final product is typically achieved through column chromatography or recrystallization. The choice of eluent system for chromatography is vital for separating the desired tribenzoate from any partially benzoylated or isomeric byproducts. pnas.org

Table 1: Factors in Optimizing Synthesis of Benzoylated Ribofuranose

| Parameter | Influence on Reaction | Example of Optimized Condition |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Dichloromethane or pyridine are commonly used for benzoylation. acs.orgpnas.org |

| Temperature | Controls reaction rate and selectivity. Lower temperatures often improve selectivity. | Benzoylation often performed at 0-10°C to control exothermicity and side reactions. acs.orgbeilstein-journals.org |

| Base | Neutralizes acid formed during benzoylation and can act as a catalyst. | Pyridine or 2,6-lutidine are frequently used. acs.orgpnas.org |

| Reaction Time | Determines the extent of conversion to the desired product. | Monitored by TLC to ensure completion without product degradation. sigmaaldrich.com |

| Purification | Isolates the target compound from byproducts and unreacted materials. | Flash column chromatography or recrystallization are standard methods. pnas.org |

Anomeric Control in Ribofuranose Derivatization

Controlling the stereochemistry at the anomeric carbon (C-1) is one of the most challenging aspects of synthesizing 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The formation of a mixture of α and β anomers is a common problem in glycosylation reactions. beilstein-journals.org The α-anomer is often the thermodynamically favored product in certain reactions due to the anomeric effect.

The choice of reactants and reaction conditions can significantly influence the anomeric ratio. For instance, the synthesis of the β-anomer, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is well-documented and often proceeds with high stereoselectivity. acs.org However, achieving a high yield of the pure α-anomer requires specific strategies.

One approach to obtaining the α-anomer involves the anomerization of the more easily accessible β-anomer under acidic conditions. Another method relies on the use of specific starting materials and catalysts that favor the formation of the α-linkage. The stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose has been reported, demonstrating that with the correct methodology, high selectivity for the α-anomer can be achieved. researchgate.netacs.org The separation of anomers, if formed as a mixture, can be accomplished by chromatographic techniques, though this can be a difficult and yield-reducing step. acs.org

Comparative Analysis of Synthetic Routes to Ribofuranose Tribenzoates

Several synthetic routes to ribofuranose tribenzoates have been developed, each with its own advantages and disadvantages. A common starting material for these syntheses is D-ribose.

One of the most direct methods involves the treatment of D-ribose with benzoyl chloride in pyridine. This one-pot approach, while seemingly straightforward, often leads to a mixture of products, including different anomers and incompletely benzoylated derivatives, necessitating challenging purification steps. rsc.org

A more controlled and widely used route involves a multi-step sequence. acs.org This typically begins with the conversion of D-ribose into a methyl ribofuranoside using methanol (B129727) and an acid catalyst. This step serves to protect the anomeric position and establish the furanose ring structure. The subsequent benzoylation of the free hydroxyl groups at positions 2, 3, and 5 yields the corresponding tribenzoate. The final step involves the replacement of the anomeric methyl group with a desired functionality, or in the case of synthesizing the target compound, a benzoyl group. While this multi-step approach is longer, it generally offers better control over the regioselectivity and stereoselectivity, leading to higher yields of the pure product.

A third strategy might involve the use of an orthoester of D-ribose as a precursor. This can allow for selective manipulations of the hydroxyl groups before the final benzoylation and establishment of the anomeric configuration.

Table 2: Comparison of Synthetic Routes to Ribofuranose Tribenzoates

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Benzoylation | D-Ribose | One-pot reaction with benzoyl chloride and pyridine. rsc.org | Fewer steps, faster reaction time. | Poor selectivity, formation of anomeric mixtures, difficult purification. |

| Methyl Glycoside Route | D-Ribose | 1. Formation of methyl ribofuranoside. 2. Benzoylation. 3. Anomeric functionalization. acs.org | High regioselectivity and stereocontrol, higher purity of the final product. | Longer reaction sequence, more reagents and solvents required. |

| Orthoester Approach | D-Ribose Derivative | Formation of a ribofuranose orthoester, followed by selective deprotection and benzoylation. | Offers alternative pathways for selective functionalization. | Can involve complex protection-deprotection steps. |

Green Chemistry Principles in the Synthesis of Protected Sugars

The principles of green chemistry are increasingly being applied to the synthesis of carbohydrates and their derivatives to reduce the environmental impact of these processes. libretexts.org The synthesis of protected sugars like 1,3,5-Tri-O-benzoyl-α-D-ribofuranose traditionally involves the use of hazardous reagents and solvents, and generates significant chemical waste.

Key areas for the application of green chemistry in this context include:

Use of Renewable Feedstocks: The starting material, D-ribose, is derived from biomass, which aligns with the principle of using renewable resources.

Atom Economy and Waste Reduction: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Protection-free syntheses are an ideal but often challenging goal in carbohydrate chemistry. researchgate.net

Use of Safer Solvents and Reagents: There is a growing effort to replace hazardous solvents like pyridine and chlorinated hydrocarbons with more environmentally benign alternatives. Water, ionic liquids, or solvent-free conditions are being explored for glycosylation and other transformations. libretexts.org The use of enzymatic catalysts is also a promising green alternative. acs.orgmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

Catalysis: The use of catalytic reagents, especially those that can be recycled and reused, is preferred over stoichiometric reagents.

For instance, enzymatic processes for the synthesis of sugar esters are being developed. researchgate.net These reactions can be highly selective and operate under mild conditions, often in aqueous media. While the direct enzymatic synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose may not be established, the principles guide the development of cleaner chemical methods. The pursuit of protection-free synthesis, where the inherent reactivity of the hydroxyl groups is manipulated without the need for protecting groups, represents a significant long-term goal in green carbohydrate chemistry.

Chemical Transformations and Reactivity Profiles of 1,3,5 Tri O Benzoyl α D Ribofuranose

Selective Functionalization of the Ribofuranose Moiety

The strategic modification of the ribofuranose core of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is crucial for accessing a diverse range of structural analogues. This section explores methods for introducing new functionalities with high stereocontrol.

Stereospecific Halogenation Reactions (e.g., Fluorination)

The introduction of a fluorine atom into a sugar moiety can significantly alter its biological properties. In the case of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, stereospecific fluorination at the C2 position is a critical step in the synthesis of 2'-fluoro-arabinonucleosides. researchgate.net

A detailed investigation into the fluorination of sulfonate esters derived from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose has been reported. researchgate.net This study evaluated various combinations of sulfonate esters, fluorinating agents, and solvents. The findings indicate that organic ammonium (B1175870) fluorides, particularly tetra-n-butylammonium fluoride (B91410) (n-Bu4NF), are more effective fluorinating agents than inorganic fluorides. researchgate.net The trifluoromethylsulfonate ester of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose was identified as the optimal substrate for this transformation. researchgate.net This method allows for the stereospecific introduction of fluorine, leading to the formation of the arabino configuration. researchgate.net

The reaction proceeds via an SN2 mechanism, where the incoming fluoride ion attacks the carbon bearing the sulfonate leaving group from the opposite face, resulting in an inversion of configuration at that center. This stereochemical outcome is highly desirable for the synthesis of specific nucleoside analogues with defined stereochemistry at the 2' position.

Reactivity of Sulfonate Esters Derived from 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Sulfonate esters, such as tosylates, mesylates, and triflates, are excellent leaving groups and are readily prepared from the free hydroxyl group at the C2 position of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. The reactivity of these esters is pivotal for introducing a variety of nucleophiles at this position.

The trifluoromethylsulfonate (triflate) ester has been shown to be a particularly effective substrate for nucleophilic displacement reactions. researchgate.net Its high reactivity allows for efficient substitution with weak nucleophiles under mild conditions. In the context of fluorination, the use of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-trifluoromethylsulfonate ester with n-Bu4NF provides the desired 2'-fluoro-arabino product in good yields. researchgate.net

The choice of the sulfonate ester and the reaction conditions can be tailored to control the outcome of the reaction, making these derivatives versatile intermediates in carbohydrate synthesis.

Glycosylation Mechanisms and Anomeric Stereoselectivity

Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry. The stereochemical outcome at the anomeric center (C1) is of paramount importance and is influenced by several factors, including the nature of the glycosyl donor, the acceptor, and the reaction conditions.

Investigation of Glycosylation Donor Activation Strategies

The activation of the anomeric center of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a prerequisite for glycosylation. Various strategies have been developed to generate a reactive glycosyl donor from this precursor. These methods often involve the in-situ formation of a transient electrophilic species, such as an oxocarbenium ion.

Common activation methods include the use of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), in conjunction with a suitable leaving group at the anomeric position. For instance, an acetyl group at the anomeric position, as in 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, can be activated by a Lewis acid to form the glycosyl donor. wikipedia.org

Alternative strategies involve the use of glycosyl halides or thioglycosides as donors. For example, 2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromide can be prepared and used in glycosylation reactions. nih.gov The choice of the activation strategy depends on the specific requirements of the synthesis, including the reactivity of the glycosyl acceptor and the desired stereochemical outcome.

Role of Neighboring Group Participation in Anomeric Control

The benzoyl group at the C2 position of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose plays a crucial role in controlling the stereoselectivity of glycosylation reactions. beilstein-journals.orgnih.govnih.gov This phenomenon, known as neighboring group participation, involves the intramolecular attack of the carbonyl oxygen of the C2-benzoyl group on the anomeric center. nih.gov

This participation leads to the formation of a transient cyclic acyloxonium ion intermediate. nih.gov The formation of this intermediate shields one face of the ribofuranose ring (the α-face in this case), forcing the incoming glycosyl acceptor to attack from the opposite face (the β-face). nih.govnih.gov This results in the exclusive or predominant formation of the 1,2-trans-glycoside, which corresponds to the β-anomer. beilstein-journals.orgnih.gov

The effectiveness of neighboring group participation is a key principle in stereoselective glycosylation and is widely exploited in the synthesis of oligosaccharides and glycoconjugates. beilstein-journals.org

Formation and Reactivity of Orthoester Intermediates in Glycosylations

Under certain glycosylation conditions, particularly with less reactive acceptors or when using specific promoters, the formation of a 1,2-orthoester can occur as a side product or even the major product. ffame.orgnih.govnih.gov This happens when the glycosyl acceptor attacks the carbonyl carbon of the participating C2-benzoyl group in the acyloxonium ion intermediate, rather than the anomeric carbon. ffame.org

These orthoesters are generally stable compounds but can be rearranged to the desired 1,2-trans-glycoside under acidic conditions. ffame.org The mechanism of this rearrangement is believed to involve the reformation of the acyloxonium ion, which can then be attacked by the acceptor at the anomeric center. ffame.org While often considered an undesired side reaction, the formation of orthoesters can sometimes be utilized in a controlled manner to achieve specific glycosidic linkages. ffame.org

Deprotection and De-esterification Methodologies

One of the most common and effective methods for the deprotection of benzoyl esters is the Zemplén debenzoylation. This reaction involves treating the benzoylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). The transesterification reaction proceeds under mild, basic conditions, yielding the deprotected sugar and methyl benzoate (B1203000) as a byproduct. The reaction is typically clean and high-yielding.

Another widely used method is ammonolysis, which involves reacting the benzoylated compound with ammonia (B1221849) in a suitable solvent, such as methanol. This method is also effective for removing benzoyl groups and is often employed when Zemplén conditions are not suitable for the substrate.

The following table summarizes various deprotection methodologies applied to benzoylated ribofuranose derivatives, showcasing the reagents, conditions, and outcomes of these transformations.

Table 1: Deprotection and De-esterification of Benzoylated Ribofuranose Derivatives

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product(s) | Yield (%) |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Acid or Base | - | - | Artificial Nucleotide | - |

| 3',5'-Di-O-benzoyl-2'-O-[(3-trifluoromethyl)benzoyl]-5-methyluridine | - | 9:1 2-propanol/water | Degassed with argon for 1 hr | 3',5'-Di-O-benzoylthymidine | - |

| Perbenzylated methyl ribofuranoside | Tin tetrachloride | - | - | Deprotected product | - |

Applications of 1,3,5 Tri O Benzoyl α D Ribofuranose in Complex Organic Synthesis

Central Role in Nucleoside Synthesis

Synthesis of Naturally Occurring Ribonucleosides

The synthesis of naturally occurring ribonucleosides, the building blocks of RNA, frequently employs 1,3,5-tri-O-benzoyl-α-D-ribofuranose or its closely related derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. researchgate.net These protected ribose derivatives can be coupled with various purine (B94841) and pyrimidine (B1678525) bases under Lewis acid catalysis to form the desired nucleosides. researchgate.net For instance, the reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with silylated nucleobases is a common strategy. researchgate.net Subsequent removal of the benzoyl protecting groups yields the natural ribonucleoside.

A related compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is a key intermediate in the synthesis of ribonucleosides, including purine and pyrimidine nucleosides. researchgate.net Its synthesis often starts from D-ribose and involves methylation, benzoylation, and acetylation steps. researchgate.net

| Precursor | Reagents | Product | Application |

| D-Ribose | 1. HCl/MeOH 2. Benzoyl chloride, pyridine (B92270) 3. Acetic anhydride, H₂SO₄ | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Intermediate for ribonucleoside synthesis researchgate.net |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated nucleobase, SnCl₄ | 2',3',5'-Tri-O-benzoyl-β-D-ribonucleosides | Precursors to natural ribonucleosides researchgate.net |

Chemical Synthesis of Non-Natural Nucleoside Analogs

The versatility of 1,3,5-tri-O-benzoyl-α-D-ribofuranose extends to the synthesis of non-natural nucleoside analogs, which are crucial for probing biological processes and developing new therapeutic agents. medchemexpress.com By modifying the ribose moiety or the nucleobase, chemists can create analogs with altered properties. For example, derivatives of 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be used to introduce modifications at the C-2 position of the ribofuranose ring. bioglyco.com One such derivative, 1,3,5-tri-O-benzoyl-2-O-(1'-imidazoylsulfonyl)-α-D-ribofuranose, is a highly reactive intermediate for this purpose. bioglyco.com Another example is the synthesis of 1,3,5-tri-O-benzoyl-2-C-methyl-α-D-ribofuranose, which is used to create branched nucleic acid analogs that may exhibit resistance to enzymatic degradation. bioglyco.com

The synthesis of 1,2,3-triazolyl nucleoside analogs, for example, has been achieved through reactions involving derivatives of ribofuranose, showcasing the adaptability of these precursors in creating diverse molecular architectures. nih.gov

Development of Antiviral and Anticancer Nucleoside Precursors

A significant driver for the synthesis of nucleoside analogs is the development of new antiviral and anticancer drugs. chemimpex.com 1,3,5-Tri-O-benzoyl-α-D-ribofuranose serves as a precursor in the synthesis of many such therapeutic agents. chemimpex.com For instance, it is a purine nucleoside analog, and this class of compounds is known for its broad antitumor activity, which often relies on the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com The ability to stereocontrolledly synthesize these complex molecules is critical, and a stereocontrolled synthesis of 1,3,5-tri-O-benzoyl-α-D-ribofuranose itself has been developed. acs.orgdocumentsdelivered.com

The synthesis of 2'-deoxy-2'-fluoro-arabinoside, a key intermediate for the anti-HIV drug Azvudine, utilizes a derivative of 1,3,5-tri-O-benzoyl-α-D-ribofuranose. acs.org This highlights the compound's direct relevance in the production of life-saving medicines.

| Precursor | Application | Therapeutic Area |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | Synthesis of purine nucleoside analogs medchemexpress.com | Anticancer medchemexpress.com |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose derivative | Synthesis of 2'-deoxy-2'-fluoro-arabinoside acs.org | Antiviral (HIV) acs.org |

| 1,3,5-Tri-O-benzoyl-2-C-methyl-α-D-ribofuranose | Synthesis of modified nucleosides bioglyco.com | Potential antiviral or anticancer bioglyco.com |

Intermediate in Oligonucleotide Synthesis and Nucleic Acid Chemistry

Beyond individual nucleosides, 1,3,5-tri-O-benzoyl-α-D-ribofuranose and its derivatives are foundational in the synthesis of oligonucleotides, short chains of nucleic acids. medchemexpress.com These synthetic oligonucleotides have widespread applications in research, diagnostics, and therapeutics. The protected ribose unit allows for the sequential addition of nucleotide units in a controlled manner during solid-phase oligonucleotide synthesis. The stability and reactivity afforded by the benzoyl groups make it a reliable choice for this demanding multi-step process. chemimpex.com

Utilization in Glycoside and Oligosaccharide Chemistry

The utility of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is not limited to nucleoside and nucleotide chemistry. It is also a valuable tool in the broader field of glycoside and oligosaccharide chemistry. chemimpex.com The principles of using protecting groups to control reactivity and stereochemistry are equally applicable here. This protected ribose can be used as a glycosyl donor to react with various alcohols or other sugar moieties to form complex glycosides and oligosaccharides. These complex carbohydrates play critical roles in numerous biological processes, and their synthesis is crucial for advancing our understanding of glycoscience. chemimpex.com

Preparation of Complex Carbohydrates and Glycoconjugates

1,3,5-Tri-O-benzoyl-α-D-ribofuranose serves as a crucial starting material and intermediate in the synthesis of complex carbohydrates and glycoconjugates. chemimpex.comsigmaaldrich.commpbio.com The benzoyl groups at the 1, 3, and 5 positions act as effective protecting groups for the hydroxyl functions of the D-ribofuranose core. This protection is vital as it imparts stability to the molecule and allows for regioselective reactions at the unprotected C2 hydroxyl group, a critical step in the elaboration of more complex structures. chemimpex.com

The compound's utility lies in its ability to be converted into glycosyl donors, which are then coupled with various aglycones (the non-carbohydrate part of a glycoside) to form glycosidic bonds. This process is fundamental to building oligosaccharides and glycoconjugates—biomolecules where carbohydrates are linked to proteins or lipids. chemimpex.comnih.gov The stability of the benzoylated ribofuranose scaffold ensures that it withstands the conditions required for glycosylation and subsequent deprotection steps. Researchers employ this intermediate in multi-step syntheses to create targeted drug delivery systems and other therapeutic agents where specific carbohydrate recognition is key. chemimpex.com

For instance, derivatives of 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be transformed into key building blocks like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. google.comsigmaaldrich.com This acetylated derivative is a versatile glycosyl donor used in the synthesis of numerous nucleoside-based drugs, which are a form of glycoconjugate where the sugar is linked to a nucleobase. google.com The controlled, stepwise synthesis facilitated by such protected ribofuranose units is indispensable for advancements in glycoscience. chemimpex.com

Protected Ribofuranose Scaffolds in Molecular Probe and Biological Tool Synthesis

The structural framework of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is a valuable platform for the synthesis of specialized molecular probes and tools used in biochemical and medical research. Its protected nature allows for precise chemical modifications, leading to the creation of molecules designed to interact with specific biological targets.

Precursors for Radiolabeled Nucleosides (e.g., 2′-[18F]-fluoro-arabinonucleosides)

A significant application of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is its role as a precursor in the synthesis of radiolabeled nucleosides for Positron Emission Tomography (PET) imaging. Specifically, it is a key starting material for 2'-[¹⁸F]-fluoro-arabinonucleosides. researchgate.netresearchgate.net PET is a powerful diagnostic imaging technique that relies on detecting gamma rays emitted by a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F).

The synthesis involves a multi-step process beginning with the modification of the C2 hydroxyl group of 1,3,5-tri-O-benzoyl-α-D-ribofuranose. This hydroxyl group is typically converted into a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate) or other sulfonate esters. researchgate.netcapes.gov.br This creates a substrate, like 1,3,5-tri-O-benzoyl-α-D-ribofuranose-2-trifluoromethylsulphonate, that is primed for nucleophilic substitution. researchgate.netcapes.gov.br

The crucial step is the stereospecific introduction of the ¹⁸F isotope via a nucleophilic fluorination reaction. researchgate.netcapes.gov.br This reaction is carried out using a source of [¹⁸F]fluoride, such as tetrabutylammonium (B224687) [¹⁸F]fluoride (n-Bu₄N¹⁸F) or [¹⁸F]KF complexed with a Kryptofix cryptand. researchgate.net The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the C2 position, thus forming the desired arabino configuration. The product of this step is 2'-deoxy-2'-[¹⁸F]fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. researchgate.netnih.gov This radiolabeled sugar is then converted into a glycosyl bromide and coupled with a protected nucleobase (e.g., 5-ethyluracil) to form the complete radiolabeled nucleoside, which can be used for PET imaging studies after deprotection. researchgate.net

| Substrate | Fluorinating Agent | Product | Yield | Reference |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-fluorosulfonate ester | Bu₄N¹⁸F | 2'-[¹⁸F]-fluoro-arabino sugar benzoate (B1203000) ester | 30-40% | researchgate.net |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose-2-trifluoromethylsulphonate ester | n-Bu₄NF | 2'-[¹⁸F]-fluoro-arabino sugar benzoate ester | High Yield | researchgate.netcapes.gov.br |

This table summarizes key findings in the radiosynthesis of fluorinated arabinose derivatives.

Synthetic Pathways to Modified Nucleoside Derivatives

1,3,5-Tri-O-benzoyl-α-D-ribofuranose is a cornerstone in the synthesis of a wide array of modified nucleoside derivatives, many of which are investigated for their potential as antiviral and anticancer agents. chemimpex.commedchemexpress.com The benzoyl protecting groups allow for strategic manipulations of the ribose sugar before it is coupled with a heterocyclic base.

One common pathway involves the introduction of a substituent at the 2'-position. For example, treatment of 1,3,5-tri-O-benzoyl-α-D-ribofuranose with diethylaminosulfur trifluoride (DAST) introduces a fluorine atom at the C2 position, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. nih.gov This fluorinated sugar intermediate is highly valuable. To make it reactive for coupling, it is often converted into a glycosyl halide, such as 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, by reacting it with hydrogen bromide in acetic acid. nih.gov This glycosyl bromide can then be coupled with various silylated nucleobases (e.g., 2,4-bis-O-(trimethylsilyl)thymine) in a Vorbrüggen glycosylation reaction to afford the protected nucleoside. nih.gov Final deprotection of the benzoyl groups yields the target modified nucleoside.

Another important intermediate derived from D-ribose is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. google.com This compound serves as a key glycosyl donor for the synthesis of significant nucleoside medicines like Clofarabine and Azacitidine. google.com The synthetic routes to these analogs highlight the versatility of the benzoylated ribofuranose scaffold in constructing complex and biologically active molecules.

| Starting Material | Reagent(s) | Key Intermediate | Application | Reference |

| 1,3,5-Tri-O-benzoyl-α-D-ribofuranose | 1. DAST; 2. HBr/AcOH | 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide | Synthesis of 2'-fluoro-arabinonucleosides | nih.gov |

| D-Ribose | 1. Glycosidation; 2. Benzoylation; 3. Acetylation | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Synthesis of Clofarabine, Azacitidine | google.com |

This table outlines synthetic pathways to key nucleoside precursors starting from ribose derivatives.

Analytical and Spectroscopic Methodologies for Characterization in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, ensuring the purity of the compound, which is critical for its subsequent use in multi-step syntheses.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose. Commercial suppliers of this compound often specify purity levels of greater than 97.0% or ≥ 98%, as determined by HPLC analysis chemimpex.comlaboratoriumdiscounter.nl. This high level of purity is crucial for its application as a starting material in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, HPLC, particularly with chiral stationary phases (CSPs), is a powerful tool for separating stereoisomers, including the anomers (α and β) of ribofuranose derivatives nih.govresearchgate.net. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak AD-H), have proven effective in resolving the anomers and enantiomers of various underivatized monosaccharides nih.govresearchgate.netresearchgate.net. This capability is directly relevant for ensuring the anomeric purity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, as the stereochemistry at the anomeric carbon (C-1) is critical for the desired stereospecific outcome in nucleoside synthesis. The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the analyte and the chiral selector, allowing for the discrimination between different stereoisomers researchgate.net.

Table 1: HPLC Applications for Purity Assessment

| Analytical Goal | Technique | Typical Outcome | Reference |

|---|---|---|---|

| Chemical Purity | Reversed-Phase HPLC | ≥ 98% purity | chemimpex.com |

Optical Rotation Measurements for Stereochemical Purity and Anomeric Configuration

For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, a specific rotation value has been reported as +85° ± 5° , measured under the conditions specified in the table below avantorsciences.com. The positive sign (dextrorotatory) is a key identifier for this specific anomer. This value can be used to confirm the anomeric configuration and assess the stereochemical purity of a synthesized batch. A significant deviation from the established value would suggest the presence of impurities or the incorrect anomer.

Table 2: Optical Rotation Data for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose

| Parameter | Value |

|---|---|

| Specific Rotation [α] | +85° ± 5° |

| Concentration (c) | 1 g/100 mL |

| Solvent | Chloroform (CHCl₃) |

| Temperature | Not specified |

| Wavelength | Not specified (typically Sodium D-line, 589 nm) |

Data sourced from Avantor avantorsciences.com.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques provide detailed information about the molecular structure of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, confirming the connectivity of atoms and the identity of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR spectroscopy provides information about the chemical environment of protons. For 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, the spectrum would show characteristic signals for the protons of the ribofuranose ring and the benzoyl protecting groups. The aromatic protons of the benzoyl groups typically appear as multiplets in the range of δ 7.3–8.1 ppm. The protons on the ribose core would appear at higher field, with the anomeric proton (H-1) being a key diagnostic signal for confirming the α-configuration. Its chemical shift and coupling constant (J-value) to the adjacent proton (H-2) are indicative of its stereochemistry.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the benzoyl groups (typically around δ 165–170 ppm), the aromatic carbons, and the five carbons of the ribofuranose ring .

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), 1,3,5-Tri-O-benzoyl-α-D-ribofuranose would exhibit a molecular ion peak corresponding to its molecular weight (462.45 g/mol ). A characteristic and often most intense peak (top peak) in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 105 nih.gov. This fragment corresponds to the stable benzoyl cation ([C₆H₅CO]⁺), which is readily formed by the cleavage of the ester linkages.

Table 3: Key Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | Multiplets, δ ~7.3-8.1 ppm | chemicalbook.com |

| Ribose Protons | Signals at higher field, with the anomeric proton (H-1) providing stereochemical information. | ||

| ¹³C NMR | Carbonyl Carbons | Resonances at δ ~165-170 ppm | |

| Ribose Carbons | Resonances in the typical sugar region (δ ~60-100 ppm) | ||

| Mass Spectrometry | Molecular Ion Peak | m/z ≈ 462.4 | mpbio.com |

Emerging Research Directions and Future Prospects

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The precise control of stereochemistry during the synthesis of nucleoside analogues is paramount to their biological activity. Consequently, a significant area of research focuses on the development of novel stereoselective and enantioselective routes for the synthesis of ribofuranose derivatives like 1,3,5-Tri-O-benzoyl-a-D-ribofuranose and their subsequent conversion to target molecules.

Traditional chemical methods for glycosylation, the key step in nucleoside synthesis, often face challenges in achieving high stereoselectivity, sometimes resulting in mixtures of anomers that require difficult purification. google.com To address this, researchers are increasingly turning to innovative approaches that offer greater control over the stereochemical outcome.

Chemoenzymatic and Biocatalytic Strategies: A paradigm shift is occurring from purely chemical synthesis towards chemoenzymatic and fully biocatalytic routes. huarenscience.comnih.govnih.gov These methods leverage the inherent stereospecificity of enzymes, such as nucleoside phosphorylases (NPs), to catalyze the formation of the desired anomer with high fidelity. numberanalytics.com For instance, enzymatic transglycosylation, where a sugar moiety is transferred from a donor nucleoside to a new base, offers a highly efficient and stereoselective pathway to novel nucleoside analogues. numberanalytics.com

The development of robust and scalable biocatalytic processes is a key focus. This includes the engineering of enzymes with altered substrate specificities to accept a wider range of modified ribose and nucleobase structures. The synergy between chemical synthesis, to produce versatile intermediates like this compound, and biocatalysis, for the crucial stereoselective glycosylation step, represents a powerful strategy for accessing novel nucleoside chemical space. nih.gov

Novel Catalysts and Reagent-Controlled Glycosylation: Beyond enzymatic methods, the exploration of new chemical catalysts and reagent-controlled glycosylation strategies continues to be an active area of research. These approaches aim to direct the stereochemical outcome of the glycosylation reaction through the use of specific promoters, solvents, or protecting groups on the ribose intermediate.

Expanding the Chemical Space of Nucleoside and Nucleotide Analogue Synthesis

This compound serves as a critical starting material for the synthesis of a diverse range of nucleoside and nucleotide analogues with modified sugar moieties and non-canonical bases. chemimpex.comgoogle.com These modifications are crucial for enhancing the therapeutic properties of these compounds, such as increasing their metabolic stability, altering their mechanism of action, or improving their selectivity for viral or cancer-specific enzymes.

Modifications at Key Positions: The benzoyl protecting groups on the ribose ring allow for selective chemical manipulations at other positions before glycosylation. This has enabled the synthesis of analogues with modifications at the C2' and C4' positions of the ribose sugar, which are known to be important for biological activity. For example, the introduction of fluorine or other substituents at the C2' position can confer desirable properties for antiviral and anticancer agents.

A notable example of expanding the chemical space is the synthesis of complex biomolecules like the Poly(ADP-ribose) (PAR) branched core structure. A reported straightforward synthesis of this structure utilized 1,3,5-tri-O-benzoyl-α-d-ribofuranose as a key commercially available starting material in a multi-step sequence, highlighting its utility in building intricate molecular architectures.

Synthesis of L-Nucleosides and Thionucleosides: The demand for enantiomerically pure L-nucleosides, which often exhibit unique biological activities and reduced toxicity compared to their D-counterparts, has driven the development of synthetic routes starting from D-ribose. These multi-step syntheses can produce peracylated derivatives of L-ribofuranose, which are then used to prepare β-L-ribonucleosides. Furthermore, this protected ribose derivative is instrumental in the synthesis of thionucleosides, where the oxygen atom in the furanose ring is replaced by sulfur. These 4'-thionucleosides have shown promise in various therapeutic applications.

Interdisciplinary Applications in Chemical Biology and Material Science

The versatility of this compound and its derivatives extends beyond traditional medicinal chemistry into the interdisciplinary fields of chemical biology and material science.

Chemical Biology Probes: In chemical biology, ribofuranose derivatives are essential for creating molecular probes to study complex biological processes. By incorporating reporter groups such as fluorescent tags or photo-crosslinkers into nucleoside analogues synthesized from protected ribose intermediates, researchers can investigate the interactions of these analogues with their biological targets, such as enzymes and nucleic acids. These tools are invaluable for elucidating mechanisms of drug action and for identifying new therapeutic targets.

Carbohydrate-Based Biomaterials: There is growing interest in the use of carbohydrate-based polymers for biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. The ability to synthesize well-defined carbohydrate structures is crucial for developing materials with specific properties. Protected ribose derivatives like this compound can serve as building blocks for the synthesis of novel carbohydrate-based biomaterials. For instance, they can be incorporated into polymers to enhance their biocompatibility, biodegradability, or to introduce specific recognition sites for biological targeting. While still an emerging area, the potential to create advanced biomaterials from precisely engineered carbohydrate components is a promising future direction.

Sustainable and Efficient Synthesis of Ribofuranose Derivatives for Academic and Industrial Use

The increasing demand for nucleoside-based therapeutics has placed a strong emphasis on the development of sustainable and efficient synthetic methods for ribofuranose derivatives, both for academic research and large-scale industrial production. Traditional synthetic routes can be lengthy, involve hazardous reagents, and generate significant waste, making them costly and environmentally burdensome. google.com

Green Chemistry Approaches: The principles of green chemistry are being actively applied to the synthesis of nucleoside analogues. jocpr.com This includes the use of safer solvents, the development of catalytic reactions that minimize waste, and the exploration of renewable feedstocks. Biocatalytic and chemoenzymatic methods are at the forefront of this movement, as they often operate under mild, aqueous conditions and offer high selectivity, reducing the need for protecting groups and purification steps. huarenscience.comnih.govnih.gov

The development of more economical and sustainable methods for producing key intermediates like this compound and its derivatives is crucial for making nucleoside-based medicines more accessible and for minimizing the environmental impact of their production.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, and how is regioselectivity controlled during benzoylation?

- Methodological Answer : The compound is typically synthesized via stepwise benzoylation of α-D-ribofuranose using benzoyl chloride in anhydrous pyridine. Regioselectivity at the 1,3,5-positions is achieved by leveraging steric hindrance and protecting group strategies. For example, temporary protecting groups (e.g., acetyl) may be used to block reactive hydroxyls, followed by selective deprotection and benzoylation. Reaction progress is monitored via TLC, with pyridine acting as both a base and solvent to suppress side reactions .

Q. Which spectroscopic techniques are critical for characterizing 1,3,5-Tri-O-benzoyl-α-D-ribofuranose, and what key spectral markers confirm its structure?

- Methodological Answer :

- NMR : The anomeric proton (H-1) appears as a doublet in the δ 5.5–6.5 ppm range (J = 3–5 Hz), confirming the α-configuration. Benzoyl carbonyls show distinct peaks at ~170 ppm in ¹³C NMR.

- IR : Strong carbonyl stretches (C=O) at ~1720 cm⁻¹ and ester C-O bonds at 1260–1100 cm⁻¹.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 504.48 (C₂₈H₂₄O₉) .

Q. What are the stability and storage recommendations for 1,3,5-Tri-O-benzoyl-α-D-ribofuranose in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic or basic conditions. Store at –20°C in anhydrous, inert environments (e.g., sealed vials with desiccant). Stability tests via HPLC or NMR should be conducted periodically to detect degradation products (e.g., free ribose or benzoyl acid byproducts) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose to minimize α/β anomer mixtures and improve yield?

- Methodological Answer : Anomer purity is enhanced by:

- Using Lewis acids (e.g., SnCl₄) to favor α-configuration during glycosylation.

- Low-temperature reactions (0–5°C) to reduce epimerization.

- Purification via silica gel chromatography with gradients of ethyl acetate/hexane to separate α and β anomers. Yields >70% are achievable with optimized stoichiometry (3.5 eq benzoyl chloride per hydroxyl) .

Q. What challenges arise when using 1,3,5-Tri-O-benzoyl-α-D-ribofuranose as an intermediate in nucleoside analog synthesis, and how can glycosylation efficiency be improved?

- Methodological Answer : Key challenges include:

- Regioselective deprotection : The 2-OH must remain free for subsequent glycosylation. Use selective enzymatic deprotection (e.g., lipases) or mild acidic conditions (e.g., 80% HOAc) to remove benzoyl groups without degrading the ribose backbone.

- Glycosylation efficiency : Employ Vorbruggen conditions (e.g., TMSOTf as a catalyst) to activate the ribose donor and improve coupling with nucleobases. Monitor reaction progress via LC-MS to identify side products like N7 vs. N9 regioisomers in purine derivatives .

Q. How should researchers address conflicting literature data on the reactivity of 1,3,5-Tri-O-benzoyl-α-D-ribofuranose under varying reaction conditions?

- Methodological Answer : Systematic studies using design of experiments (DoE) can resolve contradictions. For example:

- Solvent effects : Compare reactivity in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Temperature gradients : Test stability at 25°C vs. 60°C to identify thermal decomposition thresholds.

- Cross-validate findings with DFT calculations to predict transition states and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.